1-(4-bromo-1H-pyrazol-1-yl)propan-2-one
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Overview
Description
1-(4-bromo-1H-pyrazol-1-yl)propan-2-one is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its bromine substitution at the 4-position of the pyrazole ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets could lead to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, ph, and presence of other compounds could potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one can be synthesized through various methods. One common approach involves the reaction of 4-bromo-1H-pyrazole with 2-bromoacetone under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 4-bromo-1H-pyrazole in a suitable solvent such as dimethylformamide (DMF).
Step 2: Add 2-bromoacetone to the solution.
Step 3: Introduce a base, such as potassium carbonate, to facilitate the reaction.
Step 4: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours.
Step 5: Purify the product through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of 1-(4-substituted-1H-pyrazol-1-yl)propan-2-one derivatives.
Oxidation: Formation of 1-(4-bromo-1H-pyrazol-1-yl)propanoic acid.
Reduction: Formation of 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol.
Scientific Research Applications
1-(4-bromo-1H-pyrazol-1-yl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Comparison with Similar Compounds
1-(4-chloro-1H-pyrazol-1-yl)propan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluoro-1H-pyrazol-1-yl)propan-2-one: Contains a fluorine atom, offering different reactivity and properties.
1-(4-methyl-1H-pyrazol-1-yl)propan-2-one: Methyl substitution provides different steric and electronic effects.
Uniqueness: 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-bromopyrazol-1-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJZQGSHLIJGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898054-56-3 |
Source
|
Record name | 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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